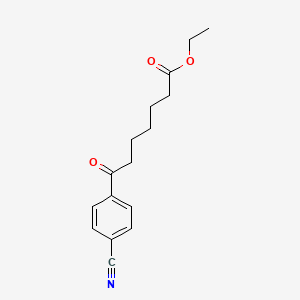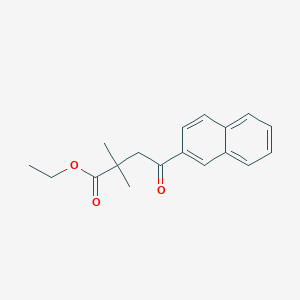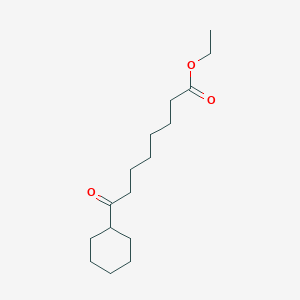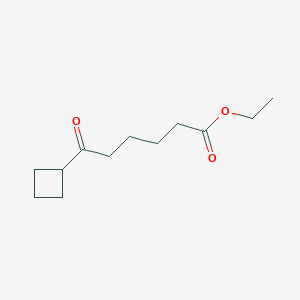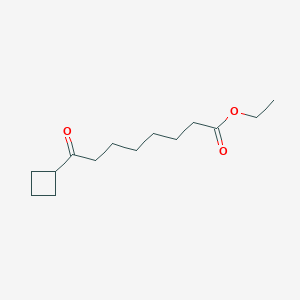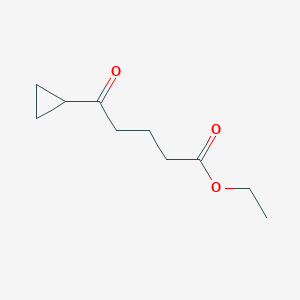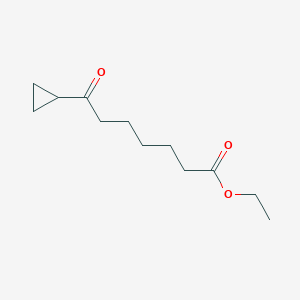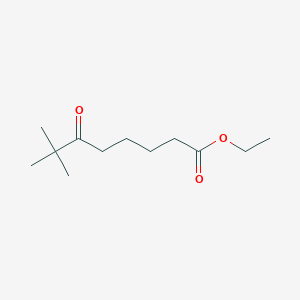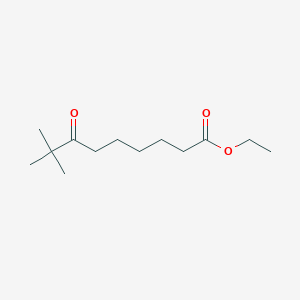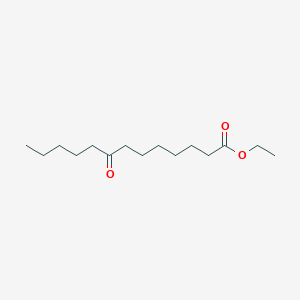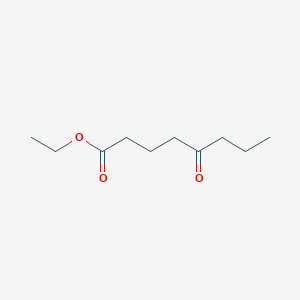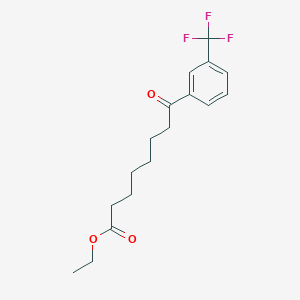
8-oxo-8-(3-trifluorométhylphényl)octanoate d'éthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 8-oxo-8-(3-trifluoromethylphenyl)octanoate is an organic compound with the molecular formula C17H21F3O3 It is characterized by the presence of an ethyl ester group, a ketone functional group, and a trifluoromethyl-substituted phenyl ring
Applications De Recherche Scientifique
Ethyl 8-oxo-8-(3-trifluoromethylphenyl)octanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 8-oxo-8-(3-trifluoromethylphenyl)octanoate typically involves the reaction of 3-trifluoromethylbenzaldehyde with ethyl 8-oxooctanoate in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as column chromatography to isolate the pure compound.
Industrial Production Methods
In an industrial setting, the production of ethyl 8-oxo-8-(3-trifluoromethylphenyl)octanoate may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 8-oxo-8-(3-trifluoromethylphenyl)octanoate undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 8-(3-trifluoromethylphenyl)octanoic acid.
Reduction: Formation of 8-hydroxy-8-(3-trifluoromethylphenyl)octanoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Mécanisme D'action
The mechanism of action of ethyl 8-oxo-8-(3-trifluoromethylphenyl)octanoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The ketone group can form hydrogen bonds with target proteins, influencing their activity and function. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Ethyl 8-oxo-8-(3-trifluoromethylphenyl)octanoate can be compared with other similar compounds, such as:
Ethyl 8-oxo-8-phenyl-octanoate: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
Ethyl 8-oxo-8-(4-trifluoromethylphenyl)octanoate: The position of the trifluoromethyl group on the phenyl ring affects the compound’s reactivity and interactions.
Ethyl 8-oxo-8-(3-chlorophenyl)octanoate: The presence of a chlorine atom instead of a trifluoromethyl group alters the compound’s electronic properties and reactivity.
Ethyl 8-oxo-8-(3-trifluoromethylphenyl)octanoate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
IUPAC Name |
ethyl 8-oxo-8-[3-(trifluoromethyl)phenyl]octanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F3O3/c1-2-23-16(22)11-6-4-3-5-10-15(21)13-8-7-9-14(12-13)17(18,19)20/h7-9,12H,2-6,10-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGUPIRGEDYNVJF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCC(=O)C1=CC(=CC=C1)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80645736 |
Source


|
| Record name | Ethyl 8-oxo-8-[3-(trifluoromethyl)phenyl]octanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80645736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898777-79-2 |
Source


|
| Record name | Ethyl 8-oxo-8-[3-(trifluoromethyl)phenyl]octanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80645736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
